molecular formula C23H20N2O6S2 B2591766 (Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 681814-10-8

(Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Cat. No.: B2591766
CAS No.: 681814-10-8
M. Wt: 484.54
InChI Key: YCYIGRSYZBZZOK-PDGQHHTCSA-N
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Description

(Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxycarbonyl group, a benzylidene moiety, and a thioxothiazolidinone ring, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with a halogenated acyl compound under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thioxothiazolidinone intermediate and a benzaldehyde derivative.

    Attachment of the Methoxycarbonyl Group: The methoxycarbonyl group is typically introduced through esterification reactions involving methanol and a carboxylic acid derivative.

    Formation of the Final Compound: The final step involves the coupling of the intermediate with a butanamido benzoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the thioxo group to a thiol.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can introduce various functional groups into the benzylidene moiety.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme activity and protein interactions. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biomolecules.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new drugs. Its thioxothiazolidinone ring is known to exhibit biological activity, making it a candidate for the development of therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of advanced polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of (Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid involves its interaction with specific molecular targets. The compound’s thioxothiazolidinone ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the benzylidene group can interact with proteins and other biomolecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxycarbonyl)benzeneboronic acid: This compound shares the methoxycarbonyl group but lacks the thioxothiazolidinone ring and benzylidene moiety.

    Benzylidene-methyloxazolone: Similar in having a benzylidene group, but differs in the presence of an oxazolone ring instead of a thioxothiazolidinone ring.

Uniqueness

(Z)-3-(4-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is unique due to its combination of a methoxycarbonyl group, a benzylidene moiety, and a thioxothiazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[4-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S2/c1-31-22(30)15-9-7-14(8-10-15)12-18-20(27)25(23(32)33-18)11-3-6-19(26)24-17-5-2-4-16(13-17)21(28)29/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,24,26)(H,28,29)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYIGRSYZBZZOK-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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